Triple Halogen Handles: Diversification Advantage
The target compound possesses three cross-coupling-reactive carbon–halogen bonds (C7–Br, C5–Cl, C3–I), enabling sequential chemoselective diversification. In contrast, the closest commercially prevalent analogue, 5-chloro-3-iodo-1H-indazole (CAS 351456-45-6), provides only two reactive C–X bonds at C5 and C3, eliminating the capacity for C7 functionalization [1]. The bimolecular bromination rate at position 7 in indazole is k°ᵇⁱ = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹, an order of magnitude lower than at position 5 (4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹), establishing that synthetic introduction of the 7-bromo substituent requires non-trivial, lower-yielding routes and cannot be reliably achieved post hoc via direct electrophilic substitution [2].
| Evidence Dimension | Number of cross-coupling-competent C–X bonds per molecule |
|---|---|
| Target Compound Data | 3 (C7–Br, C5–Cl, C3–I) |
| Comparator Or Baseline | 5-Chloro-3-iodo-1H-indazole: 2 (C5–Cl, C3–I); 7-Bromo-5-chloro-1H-indazole: 2 (C7–Br, C5–Cl); 5,7-Dibromo-1H-indazole: 2 (C5–Br, C7–Br) |
| Quantified Difference | Target compound contains 1 additional reactive C–X bond (33–50% increase in diversification handles) vs. each comparator |
| Conditions | Structural comparison based on halogen substitution pattern; no single assay applicable |
Why This Matters
Procurement of the tri-halogenated intermediate consolidates three synthetic steps into one building block, reducing total synthesis step count, protecting-group manipulations, and multi-vendor ordering complexity versus assembling the same substitution pattern from di-halogenated precursors.
- [1] PubChemLite. 5-chloro-3-iodo-1h-indazole annotation page showing 74 patents. View Source
- [2] Boulton, B. E.; Coller, B. A. W. Aust. J. Chem. 1974, 27, 2343–2350. View Source
